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Compound of Interest

Compound Name: Biphenylene

Cat. No.: B1199973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of biphenylene solid. It is intended to serve as a detailed resource, incorporating

quantitative data, experimental methodologies, and an exploration of the molecule's unique

structural and reactive characteristics.

Physical Properties
Biphenylene is a pale, yellowish solid with a distinctive hay-like odor.[1] It is a polycyclic

aromatic hydrocarbon with a planar structure, a feature that significantly influences its physical

characteristics.[1] While computational studies on two-dimensional biphenylene networks

suggest a remarkably high melting point of up to 4500 K, the bulk solid melts at a much lower,

yet well-defined, temperature.[2][3][4]

Table 1: Physical Properties of Biphenylene
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Property Value Notes

Molecular Formula C₁₂H₈ -

Molar Mass 152.196 g·mol⁻¹ [1]

Appearance Pale, yellowish solid [1]

Odor Hay-like [1]

Melting Point
109 to 111 °C (228 to 232 °F;

382 to 384 K)
[1]

Boiling Point Not available -

Density Not available -

Solubility
Insoluble in water, soluble in

typical organic solvents.

[5] Quantitative data is not

readily available.

Crystal and Molecular Structure
The solid-state structure of biphenylene is of significant interest due to the strained central

four-membered ring fused to two benzene rings. This fusion results in a planar molecule.[1] X-

ray and electron diffraction studies have confirmed this planarity and revealed considerable

bond length alternation. The bridging bonds that form the central cyclobutadiene ring are

notably long, measured at 1.524 Å.[1] This structural feature is a direct consequence of the

antiaromatic character of the central 4π electron system.

Table 2: Crystallographic Data for Biphenylene
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Parameter Value Reference

Crystal System
Not definitively found in

searches
-

Space Group
Not definitively found in

searches
-

Unit Cell Parameters
Not definitively found in

searches
-

Z Value
Not definitively found in

searches
-

Note: While detailed crystallographic data for the bulk solid is not readily available in the

searched literature, studies on 2D biphenylene networks report lattice parameters of a = 3.77

Å and b = 4.52 Å.[6]

Spectroscopic Properties
The unique electronic structure of biphenylene gives rise to characteristic spectroscopic

signatures.

NMR Spectroscopy
The planarity and symmetry of the biphenylene molecule result in a relatively simple NMR

spectrum. Due to the presence of different electronic environments, the protons and carbons

exhibit distinct chemical shifts.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

different aromatic protons.

¹³C NMR: The carbon NMR spectrum will display peaks for the non-equivalent carbon atoms

in the molecule.

Detailed experimental NMR data with specific chemical shifts and coupling constants for

biphenylene were not available in the performed searches. The available data primarily

pertains to biphenyl.[3][7][8]
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Infrared (IR) Spectroscopy
The IR spectrum of solid biphenylene is characterized by absorption bands corresponding to

the vibrational modes of its aromatic rings and C-H bonds.

Specific experimental IR spectra with detailed peak assignments for biphenylene were not

found in the searches. Data available is for biphenyl and its derivatives.[2][9][10][11][12]

UV-Vis Spectroscopy
Biphenylene exhibits characteristic absorption bands in the ultraviolet-visible region arising

from π-π* electronic transitions within the conjugated system. Computational studies have

been performed to model its UV-Vis absorption spectrum.[13] Experimental studies on similar

conjugated aromatic segments show absorption bands in the range of 250-350 nm when

dissolved in cyclohexane.[14]

Table 3: Spectroscopic Data for Biphenylene
Technique Key Features Reference

¹H NMR Aromatic proton signals. Data not available.

¹³C NMR Aromatic carbon signals. Data not available.

IR

C-H and C=C stretching and

bending modes characteristic

of aromatic systems.

Data not available.

UV-Vis

Absorption bands expected in

the 250-350 nm range in

cyclohexane.

[14]

XPS

The HOMO is located at a

binding energy of 7.8 eV in the

gas phase.

[1]

Chemical Properties and Reactivity
Biphenylene's chemistry is dominated by the influence of its strained central four-membered

ring, which imparts antiaromatic character.[1] This leads to a unique reactivity profile compared
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to other polycyclic aromatic hydrocarbons.

Antiaromaticity and Stability
The central 4π electron system in the planar four-membered ring makes biphenylene an

antiaromatic compound.[15] However, it is considerably more stable than other antiaromatic

systems. This relative stability allows for its isolation and study.

Reactivity in Electrophilic Aromatic Substitution
Biphenylene can undergo electrophilic aromatic substitution. Studies on the protodesilylation

of trimethylsilyl derivatives of biphenylene have shown that the 2-position is significantly more

reactive than the 1-position, with a partial rate factor of 27.8 for the 2-position compared to 0.52

for the 1-position.[16] This highlights the directing influence of the fused ring system.

Carbon-Carbon Bond Cleavage
A characteristic reaction of biphenylene is the cleavage of the C-C bonds in the strained

central ring by various organometallic species.[15] This reactivity has been exploited in the

synthesis of more complex molecules and materials. For example, biphenylene can be

catalytically carbonylated to produce fluorenone.[1]
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Caption: Reaction pathway for the organometallic-mediated C-C bond cleavage of

biphenylene.
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Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of biphenylene
are crucial for reproducible research.

Synthesis of Biphenylene
The Ullmann reaction is a classical method for the synthesis of biphenylene, involving the

copper-mediated intramolecular coupling of a 2,2'-dihalobiphenyl.[17]

Protocol:

Reactant Preparation: 2,2'-diiodobiphenyl is used as the starting material. Copper bronze is

typically used as the coupling agent.

Reaction Setup: The 2,2'-diiodobiphenyl and a molar excess of copper bronze are mixed,

often in a high-boiling point solvent or, in some variations, under solvent-free conditions.

Heating: The reaction mixture is heated to a high temperature (often exceeding 200 °C) for

several hours to effect the coupling.[18]

Workup and Purification: After cooling, the reaction mixture is typically treated with a solvent

to extract the organic product. The copper and copper salts are removed by filtration. The

biphenylene product is then purified, commonly by sublimation or recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical
Properties of Biphenylene Solid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199973#physical-and-chemical-properties-of-
biphenylene-solid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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